molecular formula C15H17ClN2O2 B7515570 N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide

N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B7515570
M. Wt: 292.76 g/mol
InChI Key: IECKZSPMNWCMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide, also known as CCP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCP-1 belongs to the class of pyrrolidine carboxamides and is known to exhibit potent analgesic and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by modulating the activity of certain neurotransmitters and cytokines involved in pain and inflammation. N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which are known to play a key role in the development of pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. It has also been shown to reduce the expression of pain-related genes in animal models of neuropathic pain. Additionally, N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments, including its potent analgesic and anti-inflammatory effects, favorable safety profile, and ease of synthesis. However, there are also some limitations to using N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in lab experiments. For example, its exact mechanism of action is not fully understood, and it may not be effective in all types of pain and inflammation.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective analogs of N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide for improved therapeutic efficacy. Another area of interest is the investigation of the potential use of N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide and its potential side effects.

Synthesis Methods

N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process involving the reaction of 4-chloro-2-methylphenylamine with cyclopropyl isocyanate, followed by the addition of 3-oxo-1-pyrrolidine carboxylic acid. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the field of pain management and inflammation. It has been shown to exhibit potent analgesic and anti-inflammatory properties in preclinical studies. N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has also been investigated for its potential use in the treatment of neuropathic pain, cancer pain, and inflammatory pain.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-9-6-11(16)2-5-13(9)17-15(20)10-7-14(19)18(8-10)12-3-4-12/h2,5-6,10,12H,3-4,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECKZSPMNWCMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide

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